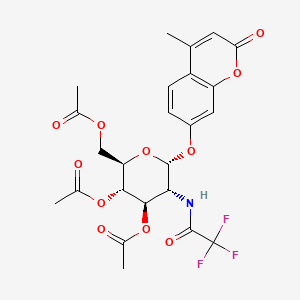

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

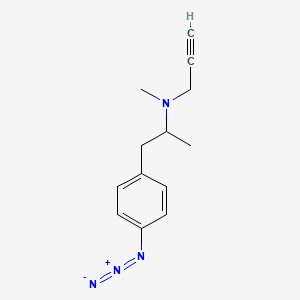

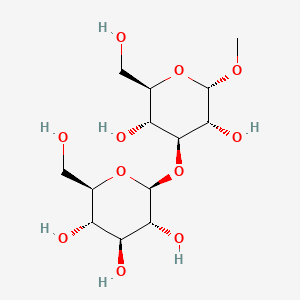

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a compound with the molecular formula C20H22O5S and a molecular weight of 374.45 . It is extensively applied within the biomedical sector, predominantly for examining the performance of the enzyme β-galactosidase .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc (S [C@@H]2O [C@@H]3COC (O [C@@H]3 [C@H] (O) [C@H]2O)c4ccccc4)cc1 . The IUPAC name is (4aR,6S,7R,8R,8aR)-6- (4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol . Physical And Chemical Properties Analysis

This compound appears as a crystalline solid . It is soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate, and Methanol . The compound should be stored at -20°C . Its melting point is 163-164°C (lit.) .Scientific Research Applications

Stereoselective Glycosylation and Reductive Radical Fragmentation

The use of protecting groups such as 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] in thioglycosides facilitates stereoselective glycosylation, which is critical for constructing glycosidic bonds with desired stereochemistry. This approach is crucial for the synthesis of deoxy sugars, including beta-D-rhamnopyranosides, by enabling regioselective, reductive radical fragmentation following glycosylation (Crich & Yao, 2003).

Synthesis of Unsaturated Carbohydrates

Methyl 4,6-O-benzylidene-β-D-erythro-hex-3-enopyranoside can be obtained from methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allpyranoside, demonstrating a pathway to unsaturated carbohydrates. These intermediates are versatile for further chemical transformations, underscoring the importance of 4,6-O-benzylidene derivatives in synthesizing biologically significant sugars (Williams, Szarek, & Jones, 1971).

Ligand Synthesis for Affinity Chromatography

4-Methylphenyl derivatives have been synthesized and utilized as ligands for affinity chromatography, enabling the purification of enzymes such as cellobiohydrolases. This application highlights the role of these compounds in biochemical separations and enzyme study (Orgeret et al., 1992).

Arylazo-glycosides Synthesis

The synthesis of arylazo-glycosides via reactions with dimethylsulphoxonium methylide demonstrates the chemical versatility of 4,6-O-benzylidene derivatives. These reactions facilitate the study of glycoside reactivity and provide pathways to novel glycoside derivatives with potential applications in medicinal chemistry (Collins et al., 1972).

Chiral Ligand Synthesis for Catalysis

Chiral phosphine ligands derived from sugars, including 4,6-O-benzylidene derivatives, have been synthesized for use in asymmetric catalysis, showcasing the integration of carbohydrate chemistry in the development of catalytic systems (Shi et al., 1996).

properties

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVGCBDTUPQRQ-AKDAEUIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)